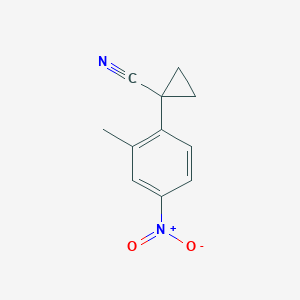

1-(2-Methyl-4-nitrophenyl)cyclopropane-1-carbonitrile

Description

Properties

IUPAC Name |

1-(2-methyl-4-nitrophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-6-9(13(14)15)2-3-10(8)11(7-12)4-5-11/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVGTGQPJGDNLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C2(CC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301228729 | |

| Record name | 1-(2-Methyl-4-nitrophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543683-46-1 | |

| Record name | 1-(2-Methyl-4-nitrophenyl)cyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543683-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-4-nitrophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-4-nitrophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-methyl-4-nitrobenzyl chloride with sodium cyanide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-4-nitrophenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Acidic or basic hydrolysis conditions.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: 1-(2-Methyl-4-aminophenyl)cyclopropane-1-carbonitrile.

Reduction: 1-(2-Methyl-4-nitrophenyl)cyclopropane-1-carboxylic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Methyl-4-nitrophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-nitrophenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro and nitrile groups can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1-(2-Methyl-4-nitrophenyl)cyclopropane-1-carbonitrile with structurally related cyclopropane carbonitriles, highlighting substituent effects on properties:

Reactivity Trends

- Electron-Withdrawing Groups (EWGs): Nitro (e.g., 4-nitro in the target compound) and halogens (e.g., 4-bromo in ) increase electrophilicity, facilitating nucleophilic aromatic substitution or reduction (e.g., nitro to amine in ).

- Electron-Donating Groups (EDGs): Methyl and methoxy groups (e.g., 2-methyl in the target compound) reduce ring strain and may hinder reactivity via steric effects.

- Ring-Opening vs. Decyanation: Chlorophenyl and acetyl derivatives (e.g., ) undergo ring-opening under polar conditions, while nitriles with strong EWGs favor decyanation .

Data Tables

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Stability |

|---|---|---|---|

| 1-(2-Methyl-4-nitrophenyl)cyclopropane-1-carbonitrile | 2.8 | 0.12 (DMSO) | Stable to light; sensitive to strong bases. |

| 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | 3.1 | 0.08 (DMSO) | Hygroscopic; store under N2. |

| 1-(3-Phenylpropyl)cyclopropane-1-carbonitrile | 3.5 | 0.25 (EtOH) | Stable at RT; oxidizes slowly in air. |

Biological Activity

1-(2-Methyl-4-nitrophenyl)cyclopropane-1-carbonitrile, identified by its CAS number 543683-46-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-Methyl-4-nitrophenyl)cyclopropane-1-carbonitrile features a cyclopropane ring substituted with a nitrophenyl group and a carbonitrile functional group. This unique configuration suggests potential reactivity that may contribute to its biological effects.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes, potentially affecting cell proliferation and survival.

- Antioxidant Activity : It may act as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Gene Expression Modulation : The compound might influence the expression of genes associated with apoptosis and cell cycle regulation.

Antimicrobial Activity

Research indicates that 1-(2-Methyl-4-nitrophenyl)cyclopropane-1-carbonitrile exhibits notable antimicrobial properties. The following table summarizes its efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Candida albicans | 8 µg/mL |

These results indicate that the compound is particularly effective against Gram-negative bacteria like E. coli.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the potential of this compound as an anticancer agent. The following table presents the IC50 values obtained from these studies:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15 | |

| MCF-7 | 20 | |

| A549 | 10 |

These findings suggest promising cytotoxic effects, indicating potential for development in cancer therapeutics.

Antiviral Activity

A study explored the antiviral properties of compounds similar to 1-(2-Methyl-4-nitrophenyl)cyclopropane-1-carbonitrile against influenza virus. Results demonstrated a significant reduction in viral replication at concentrations as low as 10 µg/mL, suggesting potential applications in antiviral therapies.

Neuroprotective Effects

Another investigation assessed the neuroprotective effects of hydroxylamines related to this compound in neurodegenerative models. The compound exhibited protective effects against oxidative stress-induced neuronal death at concentrations comparable to those used in antimicrobial assays.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Methyl-4-nitrophenyl)cyclopropane-1-carbonitrile, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation of nitro-substituted aromatic precursors. For example:

- Stepwise nitration and cyclopropanation : Starting from a methoxy-substituted precursor (e.g., 1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile), demethylation under acidic conditions yields hydroxyl intermediates, which are further reduced to amines (e.g., 1-(3-amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile) .

- Key conditions : Reactions require inert atmospheres (N₂/Ar) to prevent moisture interference, with temperatures optimized between 0°C and 80°C. Catalysts like Pd/C or PtO₂ are used for nitro-group reductions, achieving yields up to 85% .

Q. Table 1: Representative Synthetic Steps and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| B | Demethylation | HBr/AcOH, 100°C | 79 | |

| C | Nitro reduction (to amine) | H₂, Pd/C, MeOH, RT | 85 | |

| D | Sulfonamide coupling | EDCI, DMAP, DCM | 72 |

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- ¹H NMR : Diagnostic signals include cyclopropane protons (δ ~1.2–1.9 ppm, multiplet) and aromatic protons influenced by nitro and methyl groups (e.g., δ 8.01 ppm for nitro-substituted aryl) .

- LCMS : Used to confirm molecular ion peaks (e.g., m/z 408.9 [M+H]⁺) and purity (AUC ≥95%) .

- IR Spectroscopy : Detects nitrile stretches (~2200 cm⁻¹) and nitro-group vibrations (~1520, 1350 cm⁻¹) .

Q. How do the nitro and nitrile functional groups influence reactivity in downstream applications?

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. It can be reduced to an amine for further derivatization (e.g., sulfonamide formation) .

- Nitrile Group : Participates in nucleophilic additions (e.g., with Grignard reagents) or hydrolysis to carboxylic acids under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during substitution reactions involving the nitrophenyl moiety?

- Computational modeling : DFT calculations predict electron density distributions to identify reactive sites. For example, the methyl group at the 2-position sterically hinders ortho substitution, favoring para reactivity .

- Experimental validation : Use isotopic labeling (e.g., ¹³C) or competitive reactions with regioisomeric substrates to confirm selectivity .

Q. What challenges arise in crystallographic analysis of cyclopropane-carbonitrile derivatives, and how are they resolved?

- Ring strain : Cyclopropane’s rigidity complicates crystal packing. Use high-resolution X-ray diffraction (λ < 1 Å) and SHELXL for refinement, leveraging constraints for cyclopropane bond lengths (1.54 Å) .

- Disorder mitigation : Cryocooling (100 K) and twinning corrections (SHELXD) improve data quality for nitro-substituted aromatic systems .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

- Docking studies : Software like AutoDock Vina models binding to active sites (e.g., SARS-CoV-2 main protease, PDB: 7GNS). Key interactions include π-stacking with aromatic residues and hydrogen bonding via the nitrile group .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on cyclopropane’s conformational rigidity .

Q. What safety protocols are essential for handling nitro-substituted cyclopropane derivatives?

Q. Table 2: Safety Data for Key Intermediates

| Compound | Hazard Codes | Storage Conditions |

|---|---|---|

| 1-(4-Nitrophenyl)cyclopropanecarbonitrile | H302, H315 | –20°C, inert gas |

| 1-(3-Amino-4-hydroxyphenyl) derivative | H319, H335 | RT, desiccator |

Methodological Recommendations

- Synthetic optimization : Screen solvents (e.g., DCM vs. THF) to improve cyclopropanation yields.

- Data validation : Cross-reference NMR shifts with calculated values (e.g., ChemDraw Predict) to confirm assignments.

- Collaborative tools : Share crystallographic data via CCDC or PDB repositories for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.